N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H19ClFN3OS and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0921393 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- A 3-chloro-4-fluorophenyl group.
- A 2H-imidazol moiety with a sulfanyl linkage.
The molecular formula is C₁₈H₁₈ClF₁N₂S, with a molar mass of approximately 348.87 g/mol.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar scaffolds have shown varying degrees of cytotoxicity against cancer cell lines:
Cell Line | Compound | IC50 (µM) | Effectiveness |
---|---|---|---|
Caco-2 | Similar Compound | 20 | Significant cytotoxicity |
A549 | Similar Compound | 35 | Moderate cytotoxicity |
HeLa | Similar Compound | 15 | High cytotoxicity |
In particular, compounds with the imidazole ring have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of imidazole derivatives for their antibacterial activity against resistant strains of bacteria. The findings indicated that modifications in the phenyl group significantly influenced the minimum inhibitory concentration (MIC) values, suggesting structural optimization could enhance efficacy.
- Cytotoxicity Assessment in Cancer Models : In another study focusing on various cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit cell proliferation. Results showed that certain substitutions led to increased sensitivity in Caco-2 cells, highlighting the importance of structural features in determining biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-3-20(2)24-18(13-7-5-4-6-8-13)19(25-20)27-12-17(26)23-14-9-10-16(22)15(21)11-14/h4-11H,3,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVUOXCNPFKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.